![molecular formula C7H12ClF2N B13916519 6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride CAS No. 2940962-72-9](/img/structure/B13916519.png)
6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-2-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for 6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride
- 6-Azaspiro[2.5]octane;hydrochloride
Uniqueness
6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
2940962-72-9 |
|---|---|
Fórmula molecular |
C7H12ClF2N |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
6,6-difluoro-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(3-7)4-10-5-6;/h10H,1-5H2;1H |
Clave InChI |
FSPVUGJMFOIDQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC12CNC2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
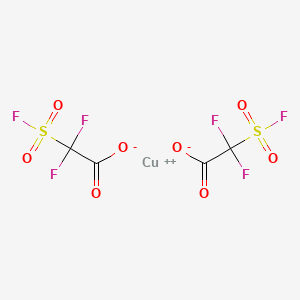
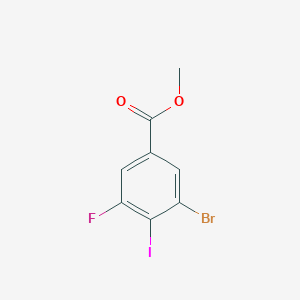
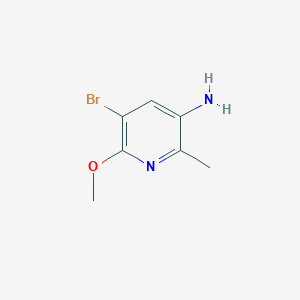
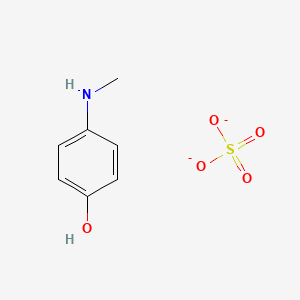
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)


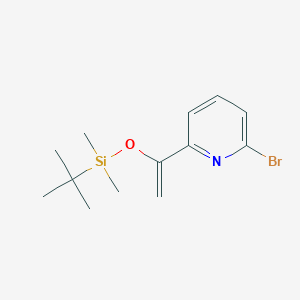

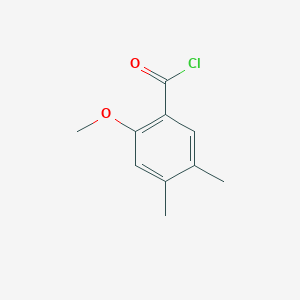

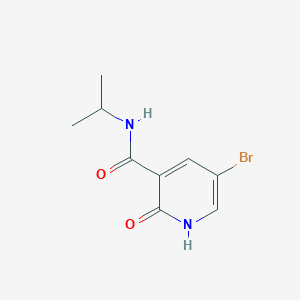
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
